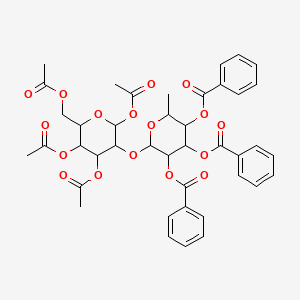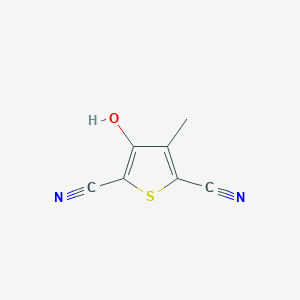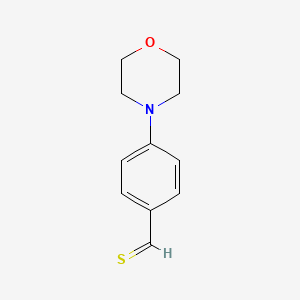
Methanethione, 4-morpholinylphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanethione, 4-morpholinylphenyl-, typically involves the reaction of morpholine with a phenylthioketone derivative. One common method includes the Mannich reaction followed by a Michael addition reaction under mild conditions . The chemical structures of the synthesized compounds are often confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Industrial Production Methods
Industrial production of methanethione, 4-morpholinylphenyl-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methanethione, 4-morpholinylphenyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Methanethione, 4-morpholinylphenyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of methanethione, 4-morpholinylphenyl-, involves the inhibition of specific enzymes. It inhibits the activity of MGL and FAAH, which are involved in the degradation of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) . These endocannabinoids play a role in various physiological processes, including pain modulation and neuroprotection.
相似化合物的比较
Similar Compounds
Similar compounds to methanethione, 4-morpholinylphenyl-, include other phenyl(morpholino)methanethione derivatives and morpholine-containing compounds . These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness
Its ability to inhibit both MGL and FAAH sets it apart from other similar compounds, making it a valuable compound for further research and development .
属性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
4-morpholin-4-ylthiobenzaldehyde |
InChI |
InChI=1S/C11H13NOS/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-4,9H,5-8H2 |
InChI 键 |
IUIANAXWQMWFET-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


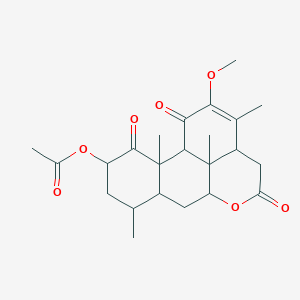
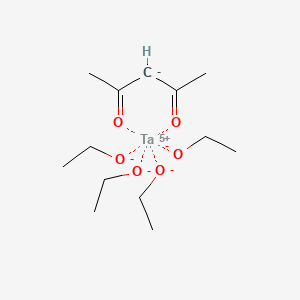
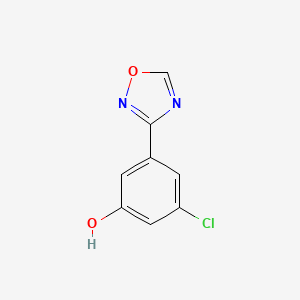
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)

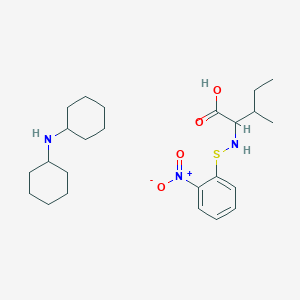
![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)
![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)
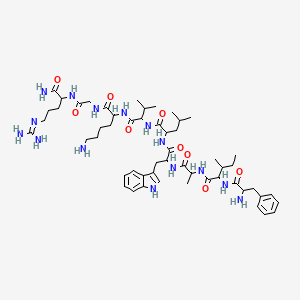
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
